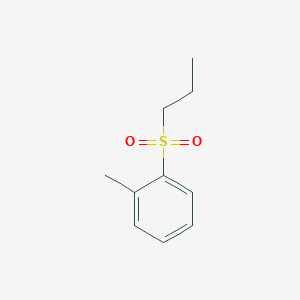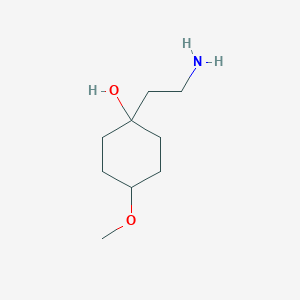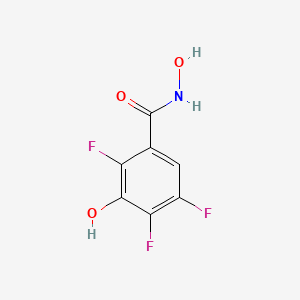![molecular formula C11H14N2O2 B13177120 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyridine and pyrrolidine, featuring a hydroxymethyl group attached to the pyrrolidine ring and a carbaldehyde group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: 6-[2-(Carboxymethyl)pyrrolidin-1-YL]pyridine-3-carboxylic acid.
Reduction: 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxymethyl and carbaldehyde groups can form hydrogen bonds and covalent interactions with enzymes and receptors, influencing their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1-Pyrrolidinyl)pyridine-3-carbaldehyde: Similar structure but lacks the hydroxymethyl group.
Pyrrolidine-2-one: Contains a pyrrolidine ring but differs in functional groups.
Pyrrolidine-2,5-diones: Similar pyrrolidine ring but with different substituents.
Uniqueness
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde groups, which provide distinct reactivity and potential for diverse applications. Its combination of pyridine and pyrrolidine rings also contributes to its versatility in chemical synthesis and biological studies .
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-7-9-3-4-11(12-6-9)13-5-1-2-10(13)8-15/h3-4,6-7,10,15H,1-2,5,8H2 |
Clé InChI |
FRFYWNZZEUYQIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2=NC=C(C=C2)C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)


![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
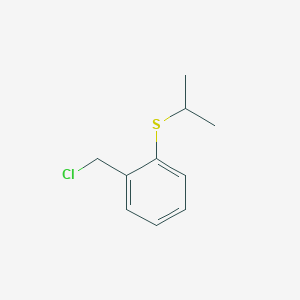
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
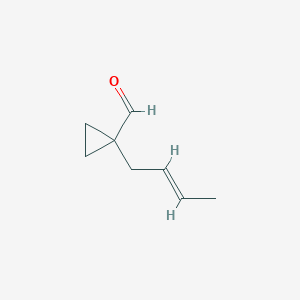
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
